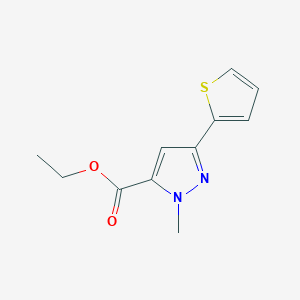

Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-5-thiophen-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-3-15-11(14)9-7-8(12-13(9)2)10-5-4-6-16-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIUODSZPZJMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428780 | |

| Record name | Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-61-7 | |

| Record name | Ethyl 1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the cyclization and substitution reactions, ensuring high efficiency and selectivity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones[][3].

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrazole derivatives.

Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate has been studied for its potential antimicrobial properties. Research indicates that compounds with thienyl and pyrazole moieties exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that derivatives of this compound showed promising inhibition of microbial growth, suggesting its potential use in developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

Another area of research has focused on the anti-inflammatory effects of this compound. Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other autoimmune disorders .

Agricultural Applications

Pesticide Development

The compound's structure allows it to interact with biological systems effectively, making it a candidate for pesticide development. Research has indicated that this compound can act as a herbicide or insecticide, providing an environmentally friendly alternative to traditional chemical pesticides. Its efficacy in controlling specific pests while minimizing harm to beneficial organisms is under investigation .

Material Science

Polymer Synthesis

In material science, this compound is being explored for its potential in synthesizing novel polymers. The compound can be utilized as a building block for creating polymeric materials with enhanced thermal and mechanical properties. Preliminary studies suggest that incorporating this compound into polymer matrices could lead to materials with improved durability and resistance to environmental degradation .

Summary of Applications

Mechanism of Action

The mechanism by which Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Substituent Effects

- Aromatic vs. Alkyl Groups : The thien-2-yl group in the target compound enables π-π stacking, unlike the propyl group in CAS 133261-07-1, which primarily affects hydrophobicity .

- Electron-Donating/Withdrawing Groups : Fluorine and methoxy substituents (CAS 1326810-54-1, 139297-50-0) modify electronic distribution, influencing reactivity and binding affinity .

- Position of Ester Group : Ester placement at positions 3 or 4 (vs. 5 in the target) alters molecular geometry and reactivity. For example, CAS 151290-84-5 has a 4-carboxylate, which may sterically hinder interactions .

Biological Activity

Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C11H12N2O2S

- Molecular Weight : 224.29 g/mol

- CAS Number : 868755-61-7

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in organic solvents such as ethanol and acetone

The compound features a pyrazole ring substituted with an ethyl ester and a thienyl group, which contribute to its distinctive properties and biological activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

In vitro tests have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The compound's structure allows it to interact effectively with bacterial cell membranes, leading to disruption and cell death.

Anticancer Properties

The potential anticancer properties of this compound are also under investigation. Similar compounds in the pyrazole family have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown promising results in inhibiting tumor growth in vitro, suggesting a possible role in cancer therapy .

The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, leading to various physiological effects. Its unique structure facilitates hydrogen bonding and π–π interactions, which are crucial for binding to biological targets .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-4-carboxylate | C11H12N2O2S | Different carboxylate position |

| Ethyl 1-methyl-3-thien-2-yI-pyrazole-3-carboxylate | C11H12N2O2S | Methyl group at position 1 |

| Ethyl 3-methyl-pyrazolecarboxylate | C8H10N2O2 | Lacks thienyl group; simpler structure |

The positioning of the thienyl group on the pyrazole ring significantly influences the compound's reactivity and interaction with other molecules, making it a valuable candidate for targeted research in drug development .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Evaluation : A study assessed various pyrazole derivatives for their antimicrobial properties, finding that Ethyl 1-methyl-3-thien-2-yl derivatives exhibited notable activity against resistant strains of bacteria .

- Anticancer Activity : In vitro assays demonstrated that certain pyrazole derivatives could inhibit cancer cell proliferation significantly, suggesting that Ethyl 1-methyl derivatives may share similar mechanisms .

- Mechanistic Insights : Research indicates that the compound interacts with specific cellular pathways, potentially influencing apoptosis in cancer cells or disrupting bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate, and what key reaction conditions are required?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, similar pyrazole derivatives are prepared by reacting hydrazides with cyanoacrylates or ethoxyacrylates under reflux in ethanol, followed by purification via column chromatography . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce substituents like thienyl groups, requiring degassed solvents (DMF/water mixtures), boronic acids, and inert atmospheres .

Q. What are the recommended storage conditions and handling precautions for this compound?

- Methodological Answer : Store at 72–73°C in a dry, inert environment to prevent decomposition . Use personal protective equipment (nitrile gloves, safety goggles) and ensure adequate ventilation during handling. Avoid contact with strong oxidizers, as thermal decomposition may release hazardous gases (e.g., CO, NOx) . Contradictions in safety data (e.g., non-hazardous classification vs. reactive decomposition products) necessitate adherence to general lab safety protocols .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure via and NMR (e.g., δ 1.21–1.48 ppm for ethyl groups, aromatic protons at δ 6.6–8.6 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (236.29 g/mol) and purity (>97%) .

- HPLC/GC : Assess purity using gradient elution methods with UV detection .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in pyrazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and hydrogen-bonding patterns. For example, graph-set analysis in SHELX identifies intermolecular interactions critical for crystal packing . Validate structures using R-factor convergence (<0.05) and check for twinning or disorder using PLATON .

Q. How should researchers address contradictory data in synthesis yields or spectroscopic results?

- Methodological Answer : Cross-validate findings using complementary techniques:

- Compare NMR data with computational predictions (DFT calculations).

- Replicate reactions under inert conditions to rule out oxidation side products .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What strategies are effective for studying the pharmacological potential of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the thienyl or ester groups and test bioactivity (e.g., enzyme inhibition assays for Lp-PLA2 or COX-2) .

- In Vitro Screening : Evaluate cytotoxicity (MTT assay) and target binding (SPR or fluorescence polarization) .

- Metabolic Stability : Assess microsomal half-life using LC-MS to prioritize lead compounds .

Q. How does hydrogen-bonding topology influence the solid-state stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.